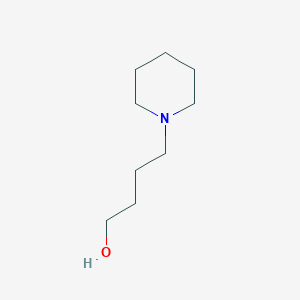

4-(Piperidin-1-yl)butan-1-ol

Vue d'ensemble

Description

4-(Piperidin-1-yl)butan-1-ol: is an organic compound that features a piperidine ring attached to a butanol chain. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science. The presence of both a piperidine ring and a hydroxyl group in its structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Reduction of 4-(Piperidin-1-yl)butanoic Acid:

-

Nucleophilic Substitution:

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in an acidic or basic medium.

Products: Oxidation of the hydroxyl group can yield 4-(Piperidin-1-yl)butanal or 4-(Piperidin-1-yl)butanoic acid.

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Reactions are usually performed in an inert atmosphere.

Products: Reduction of 4-(Piperidin-1-yl)butan-1-ol can lead to the formation of 4-(Piperidin-1-yl)butane.

-

Substitution:

Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Conditions: Reactions are carried out under anhydrous conditions.

Products: Substitution of the hydroxyl group can yield 4-(Piperidin-1-yl)butyl halides.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a piperidine ring connected to a butanol chain, which allows for diverse chemical interactions. Its molecular formula is CHN, with a molecular weight of approximately 183.26 g/mol. The presence of the hydroxyl group in the butanol moiety contributes to its solubility and reactivity in various chemical environments.

Medicinal Chemistry Applications

Neuropharmacology

Research indicates that 4-(Piperidin-1-yl)butan-1-ol may exhibit significant biological activity, particularly concerning neurotransmitter receptor interactions. Studies have suggested its potential role as a precursor in developing therapeutic agents targeting central nervous system disorders. Specifically, its interactions with serotonin and dopamine receptors suggest possible effects on mood regulation and anxiety management .

Drug Development

The compound has been investigated for its role in synthesizing novel pharmaceuticals. For instance, derivatives of this compound have been explored for their antagonistic activity against histamine receptors, which are implicated in various physiological responses including allergic reactions and gastric acid secretion . The structural modifications of this compound have led to compounds with enhanced potency and selectivity for specific receptor targets.

Organic Synthesis Applications

This compound is utilized as a building block in organic synthesis due to its functional groups that facilitate further chemical transformations. Common synthetic routes include:

- Oxidation Reactions : Utilizing oxidizing agents like potassium permanganate to convert the alcohol group into carbonyl compounds.

- Reduction Reactions : Employing reducing agents such as lithium aluminum hydride to synthesize alcohols from carbonyl precursors.

These reactions highlight the compound's versatility as a synthetic intermediate in producing more complex molecules.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Histamine H3 Receptor Antagonism : A study demonstrated that modifications of this compound could yield high-affinity antagonists for histamine H3 receptors, with measured pA2 values indicating significant biological activity .

- Cytotoxicity Profiles : In vitro evaluations showed varying degrees of cytotoxicity across different derivatives of this compound. For example, certain derivatives exhibited lower toxicity while maintaining pharmacological efficacy, suggesting a promising therapeutic index for drug development .

- Behavioral Studies in Animal Models : Research involving animal models has indicated that compounds derived from this compound can influence behavior and cognitive functions, further supporting its potential as a neuropharmaceutical agent .

Mécanisme D'action

The mechanism of action of 4-(Piperidin-1-yl)butan-1-ol is largely dependent on its functional groups. The piperidine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

- 4-(Piperidin-1-yl)butanoic acid

- 4-(Piperidin-1-yl)butylamine

- 4-(Piperidin-1-yl)butyl chloride

Comparison: 4-(Piperidin-1-yl)butan-1-ol is unique due to the presence of both a piperidine ring and a hydroxyl group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-(Piperidin-1-yl)butanoic acid lacks the hydroxyl group, limiting its reactivity in certain types of reactions. Similarly, 4-(Piperidin-1-yl)butylamine and 4-(Piperidin-1-yl)butyl chloride have different functional groups, which affect their chemical behavior and applications .

Activité Biologique

4-(Piperidin-1-yl)butan-1-ol, a compound characterized by its piperidine ring and butanol side chain, has garnered attention due to its diverse biological activities. This article explores its interactions with various biological targets, its pharmacological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a piperidine ring attached to a butanol moiety. This structure allows it to engage in various interactions within biological systems, particularly with receptors and enzymes.

Biological Activity

Interactions with Receptors:

this compound has demonstrated significant activity as a ligand for sigma receptors, particularly the sigma-1 receptor (S1R). Studies indicate that compounds with similar structures exhibit varying affinities for S1R, which is implicated in neuroprotection and modulation of neurotransmitter systems .

Table 1: Sigma Receptor Affinities of Related Compounds

| Compound Name | Ki (nM) | S2/S1 Ratio |

|---|---|---|

| This compound | TBD | TBD |

| 4-(3,4-Dimethoxybenzyl)piperidine | 6.1 | 25 |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 6.93 | 241 |

Cytotoxicity Studies:

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that at higher concentrations, the compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. For instance, a concentration of 10 µM resulted in significant morphological changes in treated cells, whereas lower concentrations displayed minimal effects .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound in a mouse model of neurodegeneration. The compound was administered prior to inducing oxidative stress, resulting in reduced neuronal death and improved behavioral outcomes compared to control groups. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Developmental Toxicity Assessment

In zebrafish models, exposure to varying concentrations of this compound revealed developmental toxicity at high doses (100 µM), leading to significant malformations such as tail curvature and heart enlargement. However, lower doses (0.1 µM) did not result in severe anomalies, indicating a dose-dependent effect on embryonic development .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound possesses favorable metabolic stability in plasma but exhibits rapid clearance in hepatic microsomes. Understanding the metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .

Propriétés

IUPAC Name |

4-piperidin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRISKTNAYHHICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329268 | |

| Record name | 4-(Piperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-11-1 | |

| Record name | 4-(Piperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.